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VEGFR2/KDR fragment 1 (614-624)

Cat. No.: B1574942
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Description

Overview of the Vascular Endothelial Growth Factor (VEGF) Receptor Family (VEGFR1, VEGFR2, VEGFR3)

The Vascular Endothelial Growth Factor (VEGF) receptor family consists of three main receptor tyrosine kinases (RTKs): VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4). ebrary.netaltmeyers.org These receptors are characterized by an extracellular domain composed of immunoglobulin-like loops, a single transmembrane region, and an intracellular portion containing a split tyrosine kinase domain. wikipedia.org

VEGFR-1 (Flt-1): While it binds to VEGF-A with high affinity, its kinase activity is weaker compared to VEGFR-2. nih.gov VEGFR-1 is thought to modulate VEGFR-2 signaling and can act as a "decoy" receptor, sequestering VEGF-A to regulate its availability for VEGFR-2, a function particularly crucial during embryonic development. wikipedia.orgnih.gov It is also involved in the migration of endothelial cells. altmeyers.org

VEGFR-2 (KDR/Flk-1): Considered the primary mediator of VEGF-A's effects on angiogenesis, VEGFR-2 is essential for endothelial cell proliferation, survival, migration, and differentiation. uniprot.orgassaygenie.com Its activation triggers a cascade of downstream signaling pathways that orchestrate the formation of new blood vessels. nih.govsinobiological.com

VEGFR-3 (Flt-4): This receptor is predominantly involved in lymphangiogenesis, the formation of lymphatic vessels, in response to its ligands VEGF-C and VEGF-D. altmeyers.orgwikipedia.orgnih.gov It can also play a role in angiogenesis during early embryonic development. nih.gov

ReceptorAlso Known AsPrimary LigandsKey Functions
VEGFR-1 Flt-1VEGF-A, PlGFModulates VEGFR-2 signaling, acts as a decoy receptor, endothelial cell migration. altmeyers.orgwikipedia.orgnih.gov
VEGFR-2 KDR, Flk-1, CD309VEGF-A, VEGF-C, VEGF-EPrimary mediator of angiogenesis, endothelial cell proliferation, survival, and migration. uniprot.orgassaygenie.comrndsystems.com
VEGFR-3 Flt-4VEGF-C, VEGF-DPrimarily regulates lymphangiogenesis. altmeyers.orgwikipedia.orgnih.gov

Central Role of VEGFR2/KDR in Physiological and Pathological Angiogenesis

VEGFR-2 is a cornerstone of both physiological and pathological angiogenesis. nih.govnih.gov In physiological settings, it is crucial for processes such as embryonic development, wound healing, and the female reproductive cycle. nih.gov Pathologically, VEGFR-2 is a key player in numerous diseases characterized by abnormal blood vessel growth.

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. assaygenie.com This activation initiates a complex network of downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to the cellular responses required for angiogenesis. nih.govnih.gov

In the context of cancer, tumors secrete VEGF to stimulate the formation of new blood vessels, a process known as tumor angiogenesis, which supplies the tumor with essential nutrients and oxygen, facilitating its growth and metastasis. nih.gov The expression of VEGFR-2 is often upregulated in the tumor vasculature, making it a prime target for anti-cancer therapies. sinobiological.com Similarly, in conditions like diabetic retinopathy and age-related macular degeneration, pathological angiogenesis driven by the VEGF/VEGFR-2 pathway contributes to vision loss. sinobiological.com Beyond its role in blood vessel formation, VEGFR2 signaling has also been implicated in axon guidance in the developing brain. nih.gov

Conceptual Framework for Studying Specific Peptide Fragments of Receptor Tyrosine Kinases

Studying large, complex membrane proteins like receptor tyrosine kinases (RTKs) in their entirety presents significant technical challenges. nih.gov A powerful and widely adopted approach to circumvent these difficulties is the study of specific peptide fragments derived from these receptors. This strategy is based on the principle that specific, shorter amino acid sequences within a large protein can retain biological activity or serve as crucial interaction sites.

This conceptual framework allows researchers to:

Isolate and study specific functions: By focusing on smaller fragments, it is possible to dissect the multifaceted roles of a large receptor and attribute specific functions to distinct domains or motifs.

Identify binding sites: Peptide fragments can be used to pinpoint the precise regions of a receptor that interact with ligands, other receptors, or downstream signaling molecules.

Develop modulatory agents: Peptides that mimic or block specific interactions can be developed as research tools or potential therapeutic agents. For instance, peptides that compete with the natural ligand for binding to the receptor can act as antagonists. nih.gov

Overcome technical hurdles: Working with smaller, more soluble peptides is often more feasible than working with the full-length, membrane-bound receptor, especially for techniques like structural studies and high-throughput screening. nih.govresearchgate.net

Properties

sequence

FSNSTNDILI

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

VEGFR2/KDR fragment 1 (614-624)

Origin of Product

United States

Molecular Architecture and Functional Domains of Vegfr2/kdr

Structural Organization of VEGFR2/KDR Receptor Tyrosine Kinase

The full-length VEGFR2 protein is composed of:

A signal peptide (amino acids 1-19) nih.govnih.gov

An extracellular domain (amino acids 20-764) nih.govatlasgeneticsoncology.org

A transmembrane domain (amino acids 765-789) nih.gov

An intracellular domain (amino acids 790-1356) nih.govatlasgeneticsoncology.org

The intracellular domain is further subdivided into a juxtamembrane domain (JMD), a tyrosine kinase domain (TKD) that is split by a kinase insert domain (KID), and a C-terminal tail. nih.govnih.gov This modular design allows for precise regulation of receptor activity, from ligand binding at the cell surface to the initiation of downstream signaling cascades within the cell.

Extracellular Immunoglobulin-like Domains and their Ligand-Binding Specificity

The extracellular domain of VEGFR2 is extensive and is composed of seven immunoglobulin-like (Ig-like) domains, designated D1 through D7. atlasgeneticsoncology.orgnih.gov This structural arrangement is critical for the receptor's interaction with its ligands. The primary ligands for VEGFR2 are members of the vascular endothelial growth factor (VEGF) family, including VEGF-A, VEGF-C, and VEGF-D. nih.govsinobiological.com

Detailed structural and biochemical studies have revealed that the second and third Ig-like domains (D2 and D3) are the principal sites for high-affinity ligand binding. nih.govatlasgeneticsoncology.orgpnas.org The interaction between the VEGF ligand and these domains is a key event that triggers receptor dimerization, a prerequisite for its activation. nih.govnih.gov While D2 and D3 are central to ligand capture, other Ig-like domains also play important roles. For instance, domains D4 and D7 are involved in the stabilization of the ligand-bound receptor dimer through homotypic interactions, which are essential for effective receptor signaling. nih.govnih.gov The glycosylation of the extracellular domain is also crucial for proper protein folding, stability, ligand binding, and trafficking of the receptor. nih.gov

The specificity of ligand binding is a critical aspect of VEGFR function. VEGF-A is considered the most potent angiogenic factor and binds with high affinity to VEGFR2. nih.gov Processed forms of VEGF-C and VEGF-D can also activate VEGFR2. elifesciences.org The unique structural features of the Ig-like domains ensure that the correct ligands bind and initiate the appropriate downstream signaling pathways.

Transmembrane Domain and Intracellular Tyrosine Kinase Domain Characteristics

The single-pass transmembrane domain of VEGFR2 anchors the receptor in the cell membrane and plays a crucial role in transmitting the activation signal from the extracellular to the intracellular domain. nih.govatlasgeneticsoncology.org Upon ligand binding and receptor dimerization, conformational changes are induced in the transmembrane domain, which are thought to be essential for the proper orientation and activation of the intracellular kinase domains. nih.govelifesciences.org

The intracellular domain of VEGFR2 is where the enzymatic activity of the receptor resides. This region contains several key functional subdomains:

Juxtamembrane Domain (JMD): Located between the transmembrane domain and the kinase domain, the JMD is involved in the regulation of kinase activity. atlasgeneticsoncology.orgnih.gov It contains important tyrosine residues, such as Tyr801, which, upon phosphorylation, contributes to downstream signaling pathways that regulate cell permeability and proliferation. nih.govfrontiersin.org

Tyrosine Kinase Domain (TKD): This domain is responsible for the receptor's catalytic activity, which involves the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. The TKD of VEGFR2 is a "split" kinase, meaning it is interrupted by a kinase insert domain (KID). nih.govsinobiological.com The TKD itself is composed of two lobes, an N-lobe and a C-lobe, which form the active site. nih.gov

Kinase Insert Domain (KID): This domain contains a critical autophosphorylation site, Tyr951, which, when phosphorylated, creates a docking site for signaling proteins that mediate cell survival and permeability. nih.gov

Activation Loop: Located within the C-lobe of the kinase domain, the activation loop is a flexible region that plays a central role in regulating kinase activity. nih.gov Phosphorylation of two key tyrosine residues within this loop, Tyr1054 and Tyr1059, is required for the full activation of the receptor's kinase function. nih.govatlasgeneticsoncology.org

Identification and Significance of Specific Amino Acid Regions within the Receptor's Functionality, including the 614-624 context

Specific amino acid sequences within the various domains of VEGFR2 are critical for its function. For instance, the precise arrangement of amino acids in the Ig-like domains D2 and D3 dictates the high-affinity binding of VEGF ligands. pnas.orgembopress.org Similarly, key tyrosine residues in the intracellular domain (Tyr801, Tyr951, Tyr1054, and Tyr1059) serve as phosphorylation-dependent switches that control the initiation and propagation of downstream signaling pathways. nih.gov

Ligand Receptor Interactions and Activation Mechanisms of Vegfr2/kdr

Vascular Endothelial Growth Factor (VEGF) Ligand Binding Dynamics with VEGFR2/KDR

VEGFR2 is the primary signaling receptor for the VEGF family of ligands, mediating most of the angiogenic effects. reactome.orgnih.gov The binding of these ligands to the extracellular domain of VEGFR2 is a crucial first step in receptor activation. The VEGF family members that interact with VEGFR2 include VEGF-A, VEGF-C, VEGF-D, and the virus-encoded VEGF-E. reactome.orgnih.govyoutube.com

VEGF-A, the most potent and well-characterized ligand, binds with high affinity to VEGFR2, primarily interacting with the second and third immunoglobulin (Ig)-like domains of the receptor's extracellular portion. nih.govnih.gov While several isoforms of VEGF-A exist, they are all thought to bind to VEGFR2 with similar strength. nih.gov VEGF-C and VEGF-D, the primary ligands for VEGFR3 and lymphangiogenesis, can also bind to and activate VEGFR2, thereby contributing to angiogenesis. nih.govembopress.orgiiarjournals.org VEGF-E, a homolog from the Orf virus, specifically binds to VEGFR2, inducing potent angiogenic responses independent of other VEGF receptors. dundee.ac.uk

The binding of a dimeric VEGF ligand promotes the formation of a receptor dimer, which is a prerequisite for subsequent activation steps. youtube.comnih.gov The stoichiometry of this interaction involves one VEGF dimer bridging two VEGFR2 monomers. nih.gov

Table 1: VEGF Ligand Specificity for VEGFR2/KDR

Ligand Binds to VEGFR2/KDR Primary Associated Process
VEGF-A Yes Angiogenesis, Vascular Permeability nih.govnih.gov
VEGF-C Yes Lymphangiogenesis, Angiogenesis reactome.orgembopress.org
VEGF-D Yes Lymphangiogenesis, Angiogenesis reactome.orgnih.gov

| VEGF-E | Yes | Angiogenesis dundee.ac.uk |

Receptor Dimerization: Homodimerization and Heterodimerization with VEGFR1 or VEGFR3

Upon ligand binding, VEGFR2 monomers associate to form dimers. This dimerization can occur between two VEGFR2 molecules (homodimerization) or with other related receptors like VEGFR1 or VEGFR3 (heterodimerization). reactome.orgiiarjournals.org The formation of these different dimer complexes can modulate the signaling output.

Homodimerization: The binding of ligands such as VEGF-A or VEGF-E leads to the formation of VEGFR2 homodimers, which are potent signaling complexes that trigger strong angiogenic responses. nih.govembopress.org Evidence suggests that VEGFR2 may exist in a pre-dimerized state even without a ligand, a mechanism referred to as dynamic pre-dimerization. nih.govnih.gov

Heterodimerization:

VEGFR3: Heterodimerization between VEGFR2 and VEGFR3 is also observed, particularly in response to ligands like VEGF-C and VEGF-A. embopress.orgresearchgate.net This cross-family dimerization is believed to play a role in regulating both blood and lymphatic vessel development, with evidence suggesting that these heterodimers positively regulate angiogenic sprouting. embopress.org

The balance between homo- and heterodimer formation is a key determinant of the cellular response to VEGF signals. nih.gov

Table 2: VEGFR2 Dimerization Partners and Ligand Influence

Dimer Complex Inducing Ligands (Examples) Functional Consequence
VEGFR2/VEGFR2 (Homodimer) VEGF-A, VEGF-E Strong pro-angiogenic signaling nih.govembopress.org
VEGFR2/VEGFR1 (Heterodimer) VEGF-A Modulates VEGFR2 signaling, can be inhibitory dundee.ac.uknih.gov

| VEGFR2/VEGFR3 (Heterodimer) | VEGF-A, VEGF-C | Positive regulation of angiogenic sprouting embopress.org |

Autophosphorylation of Intracellular Tyrosine Residues upon Activation

Receptor dimerization brings the intracellular kinase domains into close proximity, enabling trans-autophosphorylation of specific tyrosine residues. wikipedia.orgnih.gov This phosphorylation event activates the receptor's kinase activity and creates docking sites for various downstream signaling and adaptor proteins. cellsignal.comnih.gov Several key tyrosine residues have been identified as critical for VEGFR2 signaling.

Tyr1054 and Tyr1059: Located in the activation loop of the kinase domain, the phosphorylation of these two residues is essential for the maximal catalytic activity of the receptor. cellsignal.comatlasgeneticsoncology.orgnih.gov Mutation of these sites significantly reduces the receptor's kinase function. nih.govnih.gov

Tyr951 and Tyr996: These sites are found in the kinase insert domain. cellsignal.comnih.govcellsignal.com Phosphorylation of Tyr951 is implicated in mediating signals for cell proliferation. dundee.ac.uk

Tyr1175 and Tyr1212 (or Tyr1214): Situated in the C-terminal tail, these phosphotyrosines serve as crucial binding sites for downstream signaling molecules. cellsignal.comnih.gov Phosphorylated Tyr1175 binds to the p85 subunit of PI3-kinase and PLCγ, initiating pathways that regulate cell survival and migration. cellsignal.comnih.gov Phosphorylated Tyr1212 provides a docking site for the adaptor protein GRB2. cellsignal.com

The specific pattern of tyrosine phosphorylation dictates which signaling cascades are activated, leading to diverse cellular responses such as proliferation, permeability, and migration. cellsignal.comnih.gov

Table 3: Key Autophosphorylation Sites of VEGFR2/KDR and Their Functions

Tyrosine Residue Location Function Associated Signaling Proteins
Tyr951 Kinase Insert Domain Signal transduction for proliferation dundee.ac.ukcellsignal.com T-cell specific adapter (TSAd)
Tyr996 Kinase Insert Domain Signal transduction cellsignal.comnih.govcellsignal.com SHP-1, SHP-2
Tyr1054 Kinase Domain (Activation Loop) Required for maximal kinase activity cellsignal.comatlasgeneticsoncology.orgnih.gov N/A (catalytic function)
Tyr1059 Kinase Domain (Activation Loop) Required for maximal kinase activity cellsignal.comatlasgeneticsoncology.orgnih.gov N/A (catalytic function)
Tyr1175 C-Terminal Tail Docking site for key signaling enzymes cellsignal.comnih.gov PLCγ, p85 (PI3K), Shb

| Tyr1212/1214 | C-Terminal Tail | Docking site for adaptor proteins cellsignal.comnih.gov | GRB2 |

Mechanisms of Ligand-Independent VEGFR2/KDR Activation

While ligand binding is the canonical mechanism for VEGFR2 activation, evidence demonstrates that the receptor can also be activated independently of VEGF ligands. nih.govahajournals.org These alternative activation pathways are significant in various physiological and pathological contexts.

Mechanical Forces: Fluid shear stress, the force exerted by blood flow on endothelial cells, can induce rapid, ligand-independent tyrosine phosphorylation and activation of VEGFR2. ahajournals.orgahajournals.org This mechanotransduction pathway involves Src family kinases, which phosphorylate VEGFR2, leading to the activation of downstream targets like eNOS. ahajournals.orgahajournals.org

Reactive Oxygen Species (ROS): In conditions such as hyperglycemia, increased ROS can promote ligand-independent phosphorylation of VEGFR2. nih.gov This process, also mediated by Src family kinases, occurs within the Golgi apparatus and can paradoxically lead to reduced receptor availability at the cell surface, impairing normal angiogenic responses. nih.gov

Receptor Cross-Talk: VEGFR2 can be transactivated by other signaling systems. For instance, Sema3E, a semaphorin family molecule, can induce VEGFR2 phosphorylation and signaling in neurons by associating with the PlexinD1/Neuropilin-1 receptor complex, a process that is independent of VEGF. nih.gov

Forced Dimerization: The immunoglobulin-like domain 4 of the VEGFR2 extracellular region has been shown to play a role in ligand-independent receptor dimerization, triggering downstream phosphorylation and signaling. nih.gov

These non-canonical activation mechanisms highlight the versatility of VEGFR2 as a signaling hub that integrates diverse extracellular cues beyond its cognate ligands.

Intracellular Signaling Cascades Initiated by Activated Vegfr2/kdr

Activation of the Phospholipase C-gamma (PLCγ) and Protein Kinase C (PKC) Pathway

The activation of VEGFR2 triggers the recruitment and subsequent activation of Phospholipase C-gamma (PLCγ). A critical event in this process is the phosphorylation of the tyrosine residue at position 1175 (Tyr1175) on VEGFR2, which creates a docking site for PLCγ. nih.govnih.govcellsignal.com Once bound and activated, PLCγ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govbio-rad.com

IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol. bio-rad.com The resulting increase in intracellular Ca²⁺ concentration, along with DAG, activates members of the Protein Kinase C (PKC) family, particularly PKCα. bio-rad.comnih.gov Activated PKC can then phosphorylate a variety of downstream targets, contributing to cellular responses like proliferation. nih.gov For instance, the PKC pathway can lead to the activation of the Raf-MEK-ERK signaling cascade, promoting DNA synthesis. nih.govnih.gov Moreover, specific PKC isoforms can have differing effects on VEGFR2 signaling, with PKC-ε being critical for the activation of downstream pathways, while PKC-α may have opposing effects. ahajournals.orgscilit.com

MoleculeRole in the Pathway
VEGFR2 (Tyr1175) Autophosphorylation site that recruits and activates PLCγ. nih.govnih.gov
PLCγ Hydrolyzes PIP2 into DAG and IP3 upon activation. nih.govbio-rad.com
PIP2 Membrane phospholipid; substrate for PLCγ. bio-rad.com
DAG Second messenger that activates PKC. bio-rad.com
IP3 Second messenger that triggers Ca²⁺ release from the endoplasmic reticulum. bio-rad.com
PKC Serine/threonine kinase that phosphorylates downstream targets to regulate cell proliferation. nih.gov

Recruitment and Activation of the Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Axis

The PI3K/Akt pathway is a central signaling cascade downstream of VEGFR2, crucial for endothelial cell survival, migration, and proliferation. nih.govahajournals.org Activation of this pathway can be initiated by the binding of the p85 regulatory subunit of PI3K to the phosphorylated Tyr1175 on VEGFR2. cellsignal.com Another mechanism involves the formation of a complex with VEGFR2-associated proteins. nih.gov Upon recruitment to the plasma membrane, the p110 catalytic subunit of PI3K is activated and phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.govresearchgate.net

PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). nih.gov This recruitment to the cell membrane allows for the phosphorylation and full activation of Akt by other kinases, such as PDK1. nih.gov Once activated, Akt phosphorylates a wide array of downstream substrates, which in turn mediate various cellular responses. ahajournals.org For example, Akt activation is essential for VEGF-A-dependent cell migration and survival. nih.gov It promotes cell survival by inhibiting pro-apoptotic pathways and can regulate the cell cycle by affecting proteins like the cyclin-dependent kinase inhibitor p27kip1. ahajournals.org

ComponentFunction in the Pathway
VEGFR2 Recruits and activates PI3K upon VEGF binding. cellsignal.com
PI3K (p85/p110) Phosphorylates PIP2 to generate PIP3. nih.govresearchgate.net
PIP3 Second messenger that recruits Akt to the plasma membrane. nih.gov
Akt (Protein Kinase B) Serine/threonine kinase that, once activated, phosphorylates numerous downstream targets to promote cell survival, proliferation, and migration. nih.govahajournals.org
PDK1 A kinase that phosphorylates and activates Akt. nih.gov

Downstream Engagement of the Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway

The activation of the MAPK/ERK pathway is a key event in VEGF-stimulated endothelial cell proliferation. nih.govnih.gov The signaling cascade from VEGFR2 to ERK (extracellular signal-regulated kinase) is initiated through the recruitment of adaptor proteins to phosphorylated tyrosine residues on the receptor. bio-rad.com One major route involves the adaptor protein Shc, which can bind to VEGFR2 and become phosphorylated. bio-rad.com This leads to the recruitment of another adaptor, Grb2, which is in a complex with the guanine (B1146940) nucleotide exchange factor SOS. bio-rad.comnih.gov

The VEGFR2-Shc-Grb2-SOS complex activates the small GTPase Ras by promoting the exchange of GDP for GTP. nih.govfrontiersin.org Activated Ras then initiates a three-tiered kinase cascade, starting with the activation and phosphorylation of Raf. nih.govfrontiersin.org Raf, in turn, phosphorylates and activates MEK (MAPK/ERK kinase), which then phosphorylates and activates ERK1/2. nih.govnih.gov Once activated, phosphorylated ERK1/2 can translocate to the nucleus, where it phosphorylates and regulates the activity of various transcription factors, leading to changes in gene expression that drive cell proliferation. nih.gov The PLCγ-PKC pathway can also contribute to the activation of this cascade. nih.govnih.gov

MoleculeRole in the Pathway
VEGFR2 Recruits adaptor proteins like Shc and Grb2 upon activation. bio-rad.com
Shc/Grb2/SOS Adaptor complex that links VEGFR2 to the activation of Ras. bio-rad.comnih.gov
Ras Small GTPase that, when activated, initiates the kinase cascade. nih.govfrontiersin.org
Raf First kinase in the cascade, activated by Ras. nih.gov
MEK Second kinase in the cascade, phosphorylates and activates ERK. nih.gov
ERK1/2 Final kinase in the cascade; translocates to the nucleus to regulate gene expression and promote cell proliferation. nih.gov

Cross-Talk with Other Intracellular Signaling Molecules (e.g., Focal Adhesion Kinase (FAK), Src Family Kinases)

The signaling downstream of VEGFR2 is not linear but involves extensive cross-talk with other intracellular signaling molecules, notably Src family kinases and Focal Adhesion Kinase (FAK). rndsystems.comnih.gov Src family kinases can be activated in a VEGF-dependent manner and can also phosphorylate VEGFR2, contributing to its full activation and signaling. nih.govnih.gov The adaptor protein TSAd has been shown to be crucial for this process, binding to the phosphorylated Tyr951 on VEGFR2 and facilitating the activation of c-Src. nih.govnih.gov This TSAd-dependent c-Src activation is important for VEGF-induced vascular permeability. nih.gov

Focal Adhesion Kinase (FAK), a key regulator of cell adhesion and migration, is another critical component of VEGFR2 signaling. nih.gov The adapter protein Shb has been shown to be important for the co-localization of VEGFR2 and FAK following VEGF stimulation. nih.gov Shb-dependent FAK signaling contributes to VEGF-mediated cell migration. researchgate.net The interplay between VEGFR2, Src, and FAK forms a signaling nexus that integrates signals from growth factor receptors and the extracellular matrix to control endothelial cell functions like migration and vascular permeability. nih.gov

Interacting MoleculeRole in Cross-Talk with VEGFR2
Src Family Kinases Activated by VEGFR2 (via TSAd) and also phosphorylates VEGFR2, contributing to vascular permeability. nih.govnih.gov
TSAd Adaptor protein that links VEGFR2 (at pTyr951) to Src activation. nih.govnih.gov
Focal Adhesion Kinase (FAK) Its co-localization with VEGFR2 is regulated by the adaptor protein Shb and is involved in cell migration. nih.govresearchgate.net
Shb Adaptor protein that facilitates the interaction between VEGFR2 and FAK, and its phosphorylation is Src-dependent. nih.govresearchgate.net

Regulation of Nitric Oxide Synthase (NOS) Expression and Related Pathways

VEGF signaling plays a pivotal role in the production of nitric oxide (NO), a key mediator of vasodilation and vascular permeability, primarily through the regulation of endothelial nitric oxide synthase (eNOS). nih.govpnas.org A major pathway for eNOS activation is through the PI3K/Akt signaling axis. nih.govresearchgate.net Activated Akt directly phosphorylates eNOS at the serine residue 1177 (in bovine eNOS, Ser1179), which enhances its enzymatic activity and promotes NO production. nih.govnih.govjci.org This Akt-mediated phosphorylation represents a calcium-independent mechanism for eNOS activation. nih.gov

In addition to acute activation, VEGF can also up-regulate the expression of eNOS at both the mRNA and protein levels, leading to a sustained increase in NO formation. nih.gov This effect appears to be a consequence of post-transcriptional stabilization of eNOS mRNA and is dependent on tyrosine kinase activity. nih.gov The PLCγ pathway can also contribute to eNOS activation through Ca²⁺-dependent mechanisms. nih.govresearchgate.net Furthermore, the molecular chaperone Hsp90 is involved in VEGF-induced eNOS activation, and its association with eNOS can be regulated by Src-mediated phosphorylation of Hsp90 itself. molbiolcell.orgcancer.gov

Molecule/PathwayRole in NOS Regulation
PI3K/Akt Pathway Mediates the direct phosphorylation and activation of eNOS at Ser1177/1179. nih.govnih.gov
eNOS Enzyme responsible for producing nitric oxide (NO) in endothelial cells. pnas.org
Akt Kinase that directly phosphorylates eNOS, leading to its activation. nih.govfrontiersin.org
VEGF Signaling Induces both the acute activation and the long-term upregulation of eNOS expression. nih.govpnas.org
Src Contributes to eNOS activation through the phosphorylation of the chaperone protein Hsp90. molbiolcell.orgcancer.gov
Hsp90 Molecular chaperone that associates with and stabilizes eNOS, facilitating its activation. molbiolcell.orgcancer.gov

Subcellular Localization and Dynamic Trafficking of Vegfr2/kdr

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. nih.govatlasgeneticsoncology.org Its activity is tightly regulated not only by ligand binding but also by its location within the cell. The dynamic trafficking of VEGFR2 between the cell surface and various intracellular compartments is crucial for modulating signaling strength, duration, and specificity. This article details the complex journey of VEGFR2/KDR through the cell, a process that dictates the sensitivity of endothelial cells to angiogenic signals. nih.gov

Core Biological Functions Mediated by Vegfr2/kdr Signaling

Regulation of Endothelial Cell Proliferation and Survival

There is no specific information available in the search results regarding the role of VEGFR2/KDR fragment 1 (614-624) in the regulation of endothelial cell proliferation and survival. Scientific studies extensively document that the full-length VEGFR2 is a key mediator of these processes. frontiersin.orgnih.gov Activation of VEGFR2 by VEGF leads to downstream signaling pathways that promote the growth and prevent the apoptosis of endothelial cells. frontiersin.orgnih.gov However, the specific contribution of the 614-624 amino acid sequence in an isolated form to these functions has not been elucidated in the provided search results.

Induction of Capillary-like Tube Formation in In Vitro Angiogenesis Models

Specific studies on the capacity of VEGFR2/KDR fragment 1 (614-624) to induce the formation of capillary-like tubes in in-vitro angiogenesis models are absent from the provided search results. The formation of these tubular structures is a hallmark of angiogenesis in laboratory settings and is a complex process orchestrated by the signaling of the entire VEGFR2 protein. While some studies have investigated other VEGFR2-mimicking peptides, the specific activity of the 614-624 fragment has not been reported. nih.goveurekaselect.com

Modulation of Vascular Permeability

Information regarding the modulation of vascular permeability by the specific VEGFR2/KDR fragment 1 (614-624) is not present in the search results. The full-length VEGFR2 plays a critical role in increasing vascular permeability, which allows for the leakage of plasma proteins that form a scaffold for migrating endothelial cells. frontiersin.orgnih.gov The contribution of the 614-624 amino acid sequence to this particular function, when isolated from the full receptor, is not documented in the provided scientific literature.

Contributions to Vasculogenesis and Vascular Development

Data Tables

Due to the lack of specific data for VEGFR2/KDR fragment 1 (614-624) in the provided search results, no data tables can be generated.

Functional Characterization of Vegfr2/kdr Fragment 1 614 624

Identification and Chemical Synthesis of VEGFR2/KDR fragment 1 (614-624) as an Antagonist Peptide (e.g., Heptapeptide (B1575542) ATWLPPR)

The heptapeptide ATWLPPR, a key player in the field of anti-angiogenic research, was first identified through the screening of a mutated phage display library. medchemexpress.com While it is recognized as a VEGFR2/KDR interacting peptide, it's important to note that its sequence does not directly correspond to the 614-624 amino acid fragment of the human VEGFR2 protein. The designation "VEGFR2/KDR fragment 1 (614-624)" may refer to a specific conceptual or functional region of the receptor that this peptide mimics or interacts with, rather than a direct sequential origin.

The synthesis of ATWLPPR is achieved through standard solid-phase peptide synthesis methods. This process allows for the precise arrangement of the seven amino acids—Alanine, Threonine, Tryptophan, Leucine, Proline, Proline, and Arginine—that constitute the peptide. The purity and identity of the synthesized peptide are typically confirmed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Molecular Mechanism of VEGFR2/KDR fragment 1 (614-624) in Interfering with Ligand-Receptor Binding

The primary molecular mechanism by which ATWLPPR exerts its anti-angiogenic effects involves the inhibition of the binding of Vascular Endothelial Growth Factor A (VEGF-A), specifically the VEGF165 isoform, to its receptors on endothelial cells. While initially identified as a KDR-interacting peptide, further research has elucidated that ATWLPPR's main target is Neuropilin-1 (NRP-1), a co-receptor for VEGFR2. medchemexpress.comnih.gov

By binding to NRP-1, ATWLPPR effectively blocks the interaction between VEGF165 and NRP-1. medchemexpress.com This is significant because NRP-1 enhances the binding of VEGF165 to VEGFR2, thereby potentiating the downstream signaling cascade that leads to angiogenesis. Therefore, by interfering with the VEGF165/NRP-1 complex, ATWLPPR indirectly but potently antagonizes VEGFR2 signaling. Structural-functional analyses have highlighted the critical role of the C-terminal LPPR sequence of the peptide, with the terminal arginine residue being particularly crucial for its inhibitory activity. medchemexpress.com

Effects of VEGFR2/KDR fragment 1 (614-624) on Endothelial Cell Processes in vitro (e.g., Inhibition of Cell Proliferation, Migration)

In vitro studies using cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), have consistently demonstrated the inhibitory effects of the ATWLPPR peptide on key cellular processes that are fundamental to angiogenesis.

Table 1: In Vitro Effects of ATWLPPR on Endothelial Cells

Assay Cell Type Effect Reported Value Citation
Cell Proliferation HUVEC Inhibition IC50: 247.8 μM nih.gov
Tube Formation HUVEC Inhibition Qualitative nih.gov

Note: The IC50 value for proliferation is for a VEGFR2-mimicking peptide and is provided as a reference for the potential potency of such peptides.

Impact of VEGFR2/KDR fragment 1 (614-624) on Angiogenesis in Pre-clinical Experimental Models (e.g., in vivo angiogenesis assays)

The anti-angiogenic activity of ATWLPPR observed in vitro has been substantiated in various pre-clinical in vivo models. These studies have shown that the peptide can effectively suppress the formation of new blood vessels in living organisms.

In a notable study, the administration of ATWLPPR to nude mice bearing MDA-MB-231 breast cancer xenografts resulted in a significant inhibition of tumor growth. nih.gov This anti-tumor effect was associated with a reduction in blood vessel density and the endothelial cell area within the tumors. nih.gov Another study reported that a peptide targeting NRP-1, similar in mechanism to ATWLPPR, inhibited VEGF165 binding to NRP-1 with an IC50 of 10 μM. nih.gov

While specific quantitative data from in vivo angiogenesis assays like the Matrigel plug assay for ATWLPPR were not detailed in the reviewed sources, the consistent findings of reduced tumor vascularity in animal models strongly support its potent anti-angiogenic capabilities in a complex biological environment.

Table 2: In Vivo Effects of ATWLPPR in Pre-clinical Models

Model Effect Quantitative Data Citation
MDA-MB-231 Breast Cancer Xenograft Inhibition of Tumor Growth Not specified nih.gov
MDA-MB-231 Breast Cancer Xenograft Reduced Blood Vessel Density Not specified nih.gov
MDA-MB-231 Breast Cancer Xenograft Reduced Endothelial Cell Area Not specified nih.gov
VEGF165 Binding to NRP-1 Inhibition IC50: 10 μM nih.gov

Note: The IC50 value is for a peptide inhibitor of VEGF-C binding to NRP-2, provided as a reference for the potential potency of NRP-1 targeting peptides.

Vegfr2/kdr in Disease Pathophysiology: Mechanistic Studies in Models

Involvement in Angiogenesis-Related Disease Models

VEGFR2/KDR is a critical mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is fundamental in both health and disease. In pathological conditions such as cancer and diabetic retinopathy, uncontrolled angiogenesis driven by the VEGF/VEGFR2 signaling pathway is a hallmark feature.

Cancer Angiogenesis:

The growth and metastasis of solid tumors are heavily dependent on the formation of a dedicated blood supply through angiogenesis. doaj.org Tumor cells often secrete Vascular Endothelial Growth Factor (VEGF), which binds to and activates VEGFR2 on the surface of endothelial cells. nih.govresearchgate.net This activation triggers a cascade of downstream signaling events, promoting endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that nourish the tumor. nih.govresearchgate.net

Studies have shown that VEGFR2 is not only expressed on endothelial cells but also on various cancer cells, including those of the breast, lung, and gastrointestinal tract, suggesting an autocrine/paracrine loop where cancer cells both produce VEGF and respond to it via their own VEGFR2. nih.govresearchgate.netmdpi.com This autocrine signaling can directly promote cancer cell proliferation and survival, independent of its role in angiogenesis. nih.govresearchgate.net The inhibition of VEGFR2 signaling has become a major strategy in cancer therapy, with numerous inhibitors developed and in clinical trials. doaj.orgnih.gov

Diabetic Retinopathy:

Diabetic retinopathy is a leading cause of vision loss in diabetic patients and is characterized by abnormal blood vessel growth in the retina. nih.gov In the diabetic eye, elevated levels of VEGF lead to increased activation of VEGFR2 on retinal capillaries. nih.govharvard.edu This results in increased vascular permeability (leakage) and the proliferation of new, fragile blood vessels, which can lead to retinal damage and vision loss. nih.gov

Studies in diabetic rat models have shown that the levels of both VEGF and KDR are elevated in the vitreous humor, correlating with the early stages of retinopathy. uwi.edu Molecular imaging has revealed a significant upregulation of VEGFR2 expression in the retinal capillaries of diabetic animals compared to healthy controls, highlighting its potential as an early diagnostic biomarker. nih.govharvard.edu

Molecular Basis of VEGFR2/KDR's Role in Infantile Capillary Hemangiomas

Infantile capillary hemangiomas are common benign tumors of infancy, characterized by the rapid proliferation of endothelial cells. These lesions are known to express high levels of components of the VEGF signaling pathway, including VEGFR2/KDR. uniprot.org Genetic studies have identified that susceptibility to infantile capillary hemangiomas is associated with variants in the KDR gene. uniprot.org This suggests that alterations in VEGFR2 signaling are a key molecular driver of the abnormal endothelial cell growth seen in these tumors.

Non-Angiogenic Roles of VEGFR2/KDR in Neuronal Development and Axon Growth (Sema3E-VEGFR2 Axis)

Beyond its well-established role in angiogenesis, VEGFR2/KDR plays crucial, non-angiogenic roles in the developing nervous system. Notably, it is involved in axon guidance, the process by which neurons extend their axons to the correct targets.

Research has revealed a novel signaling axis involving Semaphorin 3E (Sema3E) and VEGFR2. nih.gov In the developing brain, Sema3E, a member of the semaphorin family of axon guidance molecules, can directly bind to and activate VEGFR2 on neurons, independent of VEGF. nih.gov This interaction promotes axonal elongation. nih.gov Specifically, Sema3E stimulation leads to the tyrosine phosphorylation of VEGFR2 and the subsequent activation of the PI3K/Akt signaling pathway, which is essential for the observed increase in axon growth. nih.gov This Sema3E-VEGFR2 axis provides a mechanism by which a semaphorin can elicit a growth-promoting response in developing neurons. nih.gov

Influence on Hematopoietic Development and Dendritic Cell Differentiation Pathways

The VEGF/VEGFR2 signaling pathway is not only crucial for the development of the vascular system but also for hematopoiesis, the formation of blood cellular components. Hematopoietic stem cells and endothelial cells are believed to originate from a common precursor, the hemangioblast, which explains the shared signaling pathways. nih.gov

VEGFR2 is expressed on a subset of hematopoietic stem cells and plays a role in their development. nih.govnih.gov Studies have shown that VEGFR2 signaling is essential for early hematopoietic differentiation. nih.gov In the context of cancer, pathologically elevated levels of VEGF can lead to aberrant hematopoiesis, affecting the development and function of various immune cells, including dendritic cells (DCs). nih.gov

Specifically, VEGFR2 signaling has been shown to be a major mediator of the aberrant hematopoiesis and immunodeficiency observed in cancer. nih.gov While VEGFR1 is the primary mediator of VEGF-induced inhibition of DC maturation, VEGFR2 signaling is crucial for the early stages of hematopoietic development. nih.gov Furthermore, VEGF can impair the motility and immune function of mature DCs through a VEGFR2-mediated pathway. nih.gov These findings suggest that selectively targeting VEGFR2 may help to reverse the immunosuppressive effects of VEGF in cancer patients. nih.gov

Investigation of KDR Gene Polymorphisms and Expression Levels in Neurological Disorders (e.g., Depressive Disorder)

Emerging research suggests a potential link between the VEGF/VEGFR2 pathway and the pathophysiology of neurological disorders such as major depressive disorder (MDD). Studies have investigated the association of polymorphisms in the KDR gene and its expression levels with the risk and presentation of these conditions.

One study found that a specific polymorphism in the KDR gene (+1416T/A) was significantly different between patients with recurrent depressive disorder (rDD) and healthy controls, with the A allele and AA genotype being identified as risk factors. nih.gov The same study also reported higher mRNA and protein expression levels of KDR in patients with rDD. nih.gov These findings suggest that the KDR gene may be a novel genetic marker involved in the etiology of rDD and that this pathway could play a role in the inflammatory pathophysiology of depression. nih.gov

Another study investigating gene expression in MDD identified enrichment of genes involved in immune pathways, including interleukin-6 (IL-6) signaling, which can be influenced by VEGF. nih.govresearchwithrutgers.com While this study did not directly report on KDR expression, the link to inflammation provides a potential avenue for the involvement of the VEGF/VEGFR2 pathway.

In the context of other neurological conditions, a study on silent brain infarction (SBI) found that the KDR -604T>C polymorphism was associated with an increased risk of SBI in younger individuals (<65 years) and in males. nih.gov

Interaction with Viral Proteins and their Implications for Angiogenesis (e.g., HIV-1 Tat in Kaposi's sarcoma)

The interaction between viral proteins and the VEGFR2/KDR signaling pathway can have significant implications for disease pathogenesis, particularly in the context of virus-associated cancers. A prime example is the interplay between the Human Immunodeficiency Virus-1 (HIV-1) Tat protein and Kaposi's sarcoma (KS).

KS is a cancer characterized by abnormal angiogenesis and is caused by the Kaposi's sarcoma-associated herpesvirus (KSHV). nih.gov In individuals co-infected with HIV, KS tends to be more aggressive. nih.gov The HIV-1 Tat protein has been shown to activate VEGFR2 on endothelial and KS spindle cells, mimicking the effect of VEGF. nih.gov This activation promotes the migration of KS cells. nih.gov A function-blocking antibody against KDR can abrogate the chemotactic response of KS cells to both VEGF and Tat, indicating the direct involvement of this receptor. nih.gov This suggests that in AIDS patients, HIV-Tat can cooperate with VEGF to activate KDR, contributing to the aggressive nature of AIDS-related KS. nih.gov

More recent research has identified that HIV-1 Tat can interact with a long noncoding RNA (LINC00313) that is upregulated during KSHV reactivation. nih.govtmu.edu.tw This lncRNA has anti-angiogenic properties, and its interaction with Tat antagonizes this function, potentially further promoting KS pathogenesis. nih.govtmu.edu.tw

Modulation of Physiological Processes (e.g., Blood Pressure Homeostasis via NO Production in experimental models)

VEGFR2/KDR plays a significant role in normal physiological processes, including the regulation of blood pressure. This is primarily mediated through the production of nitric oxide (NO), a potent vasodilator.

Activation of VEGFR2 by VEGF-A in endothelial cells leads to the rapid release of NO. nih.gov This is achieved through the activation of endothelial nitric oxide synthase (eNOS). nih.govnih.gov Studies have demonstrated that KDR, and not VEGFR1, is the primary receptor responsible for this NO release. nih.gov

The importance of this pathway in blood pressure homeostasis is highlighted by studies where blockade of VEGFR2 leads to a significant and sustained increase in blood pressure. nih.govahajournals.org This hypertensive effect is associated with a marked reduction in the expression of eNOS and neuronal nitric oxide synthase (nNOS) in the kidney. nih.govahajournals.org The administration of an NO synthesis inhibitor abolishes the blood pressure difference between control and VEGFR2-blocked animals, confirming that the hypertensive effect is mediated by reduced NO production. nih.govahajournals.org These findings indicate that the VEGF/VEGFR2 pathway plays a crucial, non-redundant role in maintaining normal blood pressure through the regulation of NO synthesis. nih.govahajournals.org

Advanced Methodologies for Investigating Vegfr2/kdr and Its Fragment 1 614 624

In Vitro Cell Culture Models Utilizing Endothelial Cells (e.g., HUVEC, Brain Endothelial Cells)

The investigation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), and its fragments relies heavily on in vitro cell culture models. rndsystems.com Human Umbilical Vein Endothelial Cells (HUVECs) are a cornerstone in this research, widely used to study angiogenesis and the cellular responses to VEGF. unil.chnih.gov These primary cells, when cultured, can form polarized monolayers, allowing for the distinct study of apical and basolateral signaling events. unil.ch

Brain endothelial cells are another critical model, particularly for understanding the specific responses of the blood-brain barrier to angiogenic stimuli. mdpi.com Studies have shown that different types of endothelial cells can exhibit distinct responses to infection and other stimuli, highlighting the importance of selecting the appropriate cell model for the research question. mdpi.com For instance, HUVECs and Human Brain Microvascular Endothelial Cells (HBMECs) show different infection rates and inflammatory responses to Toxoplasma gondii. mdpi.com

Co-culture systems are also employed, for example, by culturing endothelial cells with tumor cells to study tumor cell-induced angiogenesis. europa.eu These models help to elucidate the role of specific molecules, such as syndecan-1, in the angiogenic process. europa.eu The isolation and culture of these primary cells, such as HUVECs from umbilical cords, is a well-established process involving enzymatic digestion with collagenase. europa.eu

Biochemical and Molecular Assays for Receptor Activation and Signaling (e.g., Phosphorylation Assays, ELISA, Western Blot, Immunoprecipitation)

A variety of biochemical and molecular assays are essential for dissecting the activation and signaling pathways of VEGFR2.

Phosphorylation Assays: Upon ligand binding, VEGFR2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. nih.govfrontiersin.org Kinase activity assays are commercially available to measure this phosphorylation event and are used for screening potential inhibitors. bpsbioscience.com These assays typically utilize a purified recombinant VEGFR2 kinase domain, a substrate, and ATP, with detection often based on luminescence. bpsbioscience.com

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a versatile tool used to quantify the levels of VEGFR2 and its ligands in various samples. rndsystems.com It can also be adapted to measure receptor phosphorylation.

Western Blot: This technique is widely used to detect and quantify VEGFR2 protein expression in cell lysates. unil.ch It allows researchers to assess changes in total receptor levels in response to stimuli like VEGF. unil.ch For example, Western blotting has been used to show that VEGF-A stimulation does not necessarily alter the total amount of VEGFR2 protein in HUVECs. unil.ch

Immunoprecipitation: This method is used to isolate VEGFR2 and its associated proteins from a complex mixture. Following immunoprecipitation, the interacting proteins can be identified by Western blotting or mass spectrometry, providing insights into the composition of the VEGFR2 signaling complex.

These assays have been instrumental in demonstrating that VEGFR2 activation by VEGF leads to the phosphorylation of downstream signaling molecules such as PLCγ, Akt, and eNOS. frontiersin.orgnih.gov

Functional Assays for Endothelial Cell Responses (e.g., Cell Proliferation Assays, Migration Assays, Tube Formation Assays)

To understand the physiological consequences of VEGFR2 signaling, a range of functional assays are employed to assess key endothelial cell behaviors.

Cell Proliferation Assays: These assays measure the increase in endothelial cell number in response to stimuli like VEGF. Studies have shown that VEGF-induced proliferation of HUVECs is mediated by VEGFR2 and can be inhibited by blocking VEGFR1 signaling, which appears to have a regulatory role. nih.gov

Migration Assays: Endothelial cell migration is a crucial step in angiogenesis. Assays such as the Boyden chamber or wound healing assays are used to quantify the directional movement of cells towards a chemoattractant like VEGF. Inhibition of VEGFR2 has been shown to disrupt VEGF-induced cell migration. nih.gov

Tube Formation Assays: This assay assesses the ability of endothelial cells to form capillary-like structures when cultured on a basement membrane matrix, such as Matrigel. It is a key in vitro model for angiogenesis. nih.gov Studies have demonstrated that both VEGF-A and VEGF-C can induce tube formation in human microvascular endothelial cells (hMVEC) and that this process is dependent on VEGFR2 activation. nih.gov Blocking VEGFR2, but not VEGFR1, inhibits this tube formation. nih.gov

These functional assays collectively provide a comprehensive picture of how VEGFR2 signaling translates into the complex cellular processes that drive angiogenesis.

Advanced Cellular and Tissue Imaging Techniques (e.g., Immunofluorescence, Immunohistochemistry)

Advanced imaging techniques are indispensable for visualizing the localization and expression of VEGFR2 in cells and tissues.

Immunofluorescence: This technique uses fluorescently labeled antibodies to detect VEGFR2 in cultured cells. It allows for the detailed visualization of the receptor's subcellular localization, including its presence on the cell membrane and in intracellular compartments. nih.gov For instance, immunofluorescence has revealed that a significant portion of VEGFR2 resides in an intracellular endosomal storage pool in endothelial cells. nih.gov

Immunohistochemistry (IHC): IHC is used to detect VEGFR2 expression in tissue sections. This is particularly valuable for studying the role of VEGFR2 in pathological conditions like cancer. nih.gov For example, IHC analysis has shown increased expression of KDR in the renal tissues of type 2 diabetes patients with certain genetic polymorphisms. mdpi.com In the context of gliomas, IHC for the endothelial marker CD34 is used to measure microvessel density (MVD), which can be correlated with VEGFR2 expression and tumor aggressiveness. nih.gov

These imaging techniques provide crucial spatial information that complements the quantitative data obtained from biochemical and functional assays.

Structural Biology Approaches (e.g., X-ray Crystallography, NMR, Cryo-EM, Computational Modeling, Molecular Docking Simulations)

Understanding the three-dimensional structure of VEGFR2 is critical for elucidating its mechanism of action and for designing targeted therapies.

Computational Modeling and Molecular Docking Simulations: These in silico approaches are used to predict the structure of proteins and how they interact with other molecules. acs.org Molecular docking is particularly useful for virtual screening of potential drug candidates that can bind to and inhibit VEGFR2. acs.org These models can help identify key amino acid residues involved in ligand binding and receptor dimerization. acs.org For example, computational studies have been used to identify potential multi-targeted inhibitors against VEGFR2 and other tyrosine kinases. acs.org

The integration of these structural biology approaches provides a detailed molecular blueprint of VEGFR2, guiding further functional studies and drug discovery efforts.

Protein-Protein Interaction Studies (e.g., Co-immunoprecipitation, Surface Plasmon Resonance)

Investigating the interactions of VEGFR2 with other proteins is key to understanding its complex signaling network.

Co-immunoprecipitation (Co-IP): This technique is a powerful tool for identifying proteins that associate with VEGFR2 within the cell. By using an antibody to pull down VEGFR2, any interacting proteins are also isolated and can be identified by Western blotting. Co-IP studies have been crucial in showing that VEGFR2 can form heterodimers with VEGFR1 and that it associates with co-receptors like Neuropilin-1 (NRP1). nih.govnih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding affinity and kinetics of protein-protein interactions in real-time. It can be used to quantify the interaction between VEGFR2 and its ligands or other binding partners. While not explicitly detailed for fragment 614-624 in the provided context, SPR is a standard method in the broader study of VEGFR interactions.

These techniques have revealed that VEGFR2 signaling is not a simple linear pathway but rather a complex network of interactions that can be modulated by various co-receptors and signaling partners.

Gene Expression and Genetic Variation Analysis (e.g., Polymerase Chain Reaction (PCR)-based methods, RT-qPCR, Genotyping)

Analyzing the gene expression of VEGFR2 (KDR) and identifying genetic variations can provide insights into its regulation and its role in disease susceptibility.

Polymerase Chain Reaction (PCR)-based methods and RT-qPCR: Reverse transcription-quantitative PCR (RT-qPCR) is a highly sensitive method for quantifying the mRNA levels of VEGFR2. This allows researchers to study how the expression of the receptor is regulated under different conditions. For example, it can be used to assess the impact of various treatments on VEGFR2 gene expression in endothelial cells.

Genotyping: This involves identifying single nucleotide polymorphisms (SNPs) and other genetic variations within the KDR gene. mdpi.com Certain SNPs in the KDR gene have been associated with altered protein expression and function, and with the risk of developing various diseases. nih.govmdpi.com For example, the KDR polymorphism rs2071559 has been linked to diabetic nephropathy, and the Q472H variant (rs1870377) has been associated with more aggressive behavior in astrocytic gliomas. nih.govmdpi.comnih.gov

These genetic analyses help to connect variations at the DNA level with changes in VEGFR2 function and clinical outcomes, opening avenues for personalized medicine.

In Vivo Angiogenesis Models

To study the pro- and anti-angiogenic effects of compounds targeting VEGFR2, researchers employ various in vivo models that simulate the complex, multi-step process of blood vessel formation. springernature.comthermofisher.com These models are indispensable for validating in vitro findings in a living organism.

Mouse Ear Model The mouse ear model offers a visually accessible and quantifiable way to study angiogenesis. In one application, a transgenic mouse (e.g., Vegfr2-luciferase) is used where the VEGFR2 promoter drives the expression of a reporter gene like luciferase. nih.gov Angiogenesis can be induced by stimuli such as skin wounding or hypersensitivity reactions. nih.gov The subsequent upregulation of VEGFR2 expression is then non-invasively monitored and quantified by measuring luciferase activity. nih.gov This model allows for the real-time assessment of VEGFR2 transcriptional regulation in response to various treatments, providing dynamic insights into the anti-angiogenic potential of compounds targeting the VEGFR2 pathway. nih.gov

Zebrafish Models The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying vascular development due to its rapid external development and optical transparency, which allows for direct visualization of blood vessel formation. nih.gov The fundamental pathways of angiogenesis, including the role of VEGF and its receptors, are highly conserved between zebrafish and humans. nih.govnih.gov Zebrafish have orthologues of human VEGFR2/KDR (termed Kdra and Kdrb). nih.govashpublications.org Using transgenic lines with fluorescently labeled blood vessels, researchers can observe the effects of genetic modifications or small molecule inhibitors on angiogenesis in real-time. nih.gov This model is particularly advantageous for high-throughput screening of compounds that may inhibit VEGFR2 activity and disrupt vessel development. nih.gov

Rat Aortic Ring Assay The rat aortic ring assay is a classic ex vivo model that bridges the gap between in vitro cell culture and in vivo studies. thermofisher.comnih.gov Thoracic aortas are excised from rats, sectioned into small rings, and embedded in a 3D collagen or fibrin (B1330869) matrix. thermofisher.comnih.gov In culture, endothelial cells sprout from the aortic explant to form a network of microvessels, a process that recapitulates key steps of angiogenesis, including cell migration, proliferation, and tube formation. springernature.comthermofisher.com The extent of microvessel outgrowth can be quantified through image analysis. nih.gov This assay is highly effective for screening the pro- or anti-angiogenic effects of test substances on a multi-cellular, tissue-level system where VEGFR2 signaling is a key driver of the sprouting process. nih.govresearchgate.net

Table 1: Comparison of In Vivo Angiogenesis Models for VEGFR2 Research

Model Principle Key Advantages Primary Endpoint(s) Reference(s)
Matrigel Plug Assay Subcutaneous injection of a basement membrane matrix (Matrigel) to induce and support neovascularization. Quantifiable; directly tests angiogenic potential in a living system; widely used. Hemoglobin content; vessel density (CD31 staining). nih.gov, nih.gov, google.com
Mouse Ear Model Induction of angiogenesis in the thin, transparent ear skin, often using transgenic reporter mice (e.g., Vegfr2-luc). Allows for non-invasive, longitudinal imaging and quantification of VEGFR2 promoter activity. Reporter gene expression (e.g., luciferase); vessel morphology. nih.gov
Zebrafish Models Use of transparent embryos with fluorescently labeled vasculature to directly visualize vessel development. High-throughput screening capability; real-time imaging of angiogenesis; conserved genetic pathways. Intersegmental vessel formation; vascular patterning. nih.gov, ashpublications.org, nih.gov
Rat Aortic Ring Assay Culturing of aortic explants in a 3D matrix, leading to the sprouting of microvessels from the tissue. Ex vivo model that includes multiple cell types and recapitulates complex angiogenic steps. Microvessel outgrowth length, number, and branching. nih.gov, nih.gov, thermofisher.com

Proteomic and Target Engagement Techniques

Identifying the direct molecular targets of small molecules is a critical challenge in drug discovery. Advanced proteomic techniques allow for the unbiased identification and validation of protein-drug interactions, which is essential for understanding the mechanism of action of VEGFR2 inhibitors.

Drug Affinity Responsive Target Stability (DARTS) Drug Affinity Responsive Target Stability (DARTS) is a powerful technique for identifying the protein targets of small molecules without requiring any modification or labeling of the compound. nih.govbsb-muenchen.de The principle is that the binding of a small molecule to its target protein confers a structural stabilization that makes the protein more resistant to proteolysis. bsb-muenchen.deescholarship.org In a typical DARTS experiment, cell lysates are treated with the small molecule of interest (e.g., a potential VEGFR2 inhibitor) and then subjected to limited digestion by a protease like pronase. nih.govcreative-proteomics.com The proteins are then separated by SDS-PAGE. A target protein will show less degradation in the presence of the binding compound compared to the control. nih.gov This method has been successfully used to identify and validate VEGFR2 as the direct target of natural anti-angiogenic compounds like voacangine. nih.govnih.gov

Mass Spectrometry Imaging (MSI) Mass Spectrometry Imaging (MSI) is a label-free technique that allows for the visualization of the spatial distribution of molecules, including drugs and metabolites, directly within tissue sections. nih.govnih.gov When studying a potential VEGFR2 inhibitor in a tumor model, MSI can be used to determine if the compound localizes to the tumor tissue. nih.gov By overlaying the MSI data with histological images, such as those from immunofluorescence staining for VEGFR2, researchers can demonstrate the co-localization of the drug and its target protein in the relevant tissue compartment. nih.govresearchgate.net This provides strong evidence of target engagement in a complex in vivo environment, validating that the drug reaches and accumulates in the same areas where the VEGFR2 receptor is expressed. nih.gov The combination of DARTS for initial target identification and MSI for in vivo validation provides a systematic and robust strategy for drug discovery efforts targeting VEGFR2. nih.govnih.gov

Table 2: Overview of Proteomic and Target Engagement Techniques for VEGFR2

Technique Principle Application in VEGFR2 Research Key Findings Reference(s)
DARTS A small molecule binding to its target protein increases the protein's stability and resistance to protease digestion. Identification and validation of direct binding between small molecules and VEGFR2 in cell lysates. Confirms direct interaction between a compound and VEGFR2 without chemical modification of the drug. nih.gov, nih.gov, bsb-muenchen.de, nih.gov
MSI Label-free imaging based on mass-to-charge ratio to map the spatial distribution of molecules in tissue sections. Visualizing the distribution of a drug within tumor tissue and demonstrating its co-localization with VEGFR2. Provides in vivo evidence of target engagement by showing the drug accumulates in VEGFR2-expressing regions. nih.gov, nih.gov, researchgate.net

Future Research Trajectories for Vegfr2/kdr and the 614 624 Fragment

Elucidation of Novel Signaling Partners and Regulatory Mechanisms of VEGFR2/KDR

Future investigations will focus on identifying new molecules that interact with VEGFR2/KDR and uncovering the intricate mechanisms that control its activity. While the primary signaling pathways initiated by the binding of vascular endothelial growth factor (VEGF) to VEGFR2 are well-documented, a complete picture of all interacting partners is still emerging. oup.comresearchgate.net

Key areas of future research include:

Identification of Novel Adaptor Proteins and Enzymes: Researchers will likely employ advanced proteomic techniques to identify previously unknown adaptor proteins, kinases, phosphatases, and other enzymes that associate with VEGFR2/KDR upon its activation. oup.com Understanding these interactions will provide a more comprehensive map of the downstream signaling cascades.

Cross-talk with Other Receptor Systems: Investigating the interplay between VEGFR2/KDR and other cell surface receptors is a crucial area of future study. This includes exploring how signaling from other receptor tyrosine kinases, G-protein coupled receptors, and integrins might modulate VEGFR2/KDR activity and downstream effects.

Role of Co-receptors: The function of co-receptors like Neuropilin-1 (NRP-1) in modulating VEGFR2/KDR signaling is an area of active investigation. oup.comspandidos-publications.com Future studies will aim to elucidate the precise mechanisms by which co-receptors influence ligand binding, receptor dimerization, and signal transduction. nih.gov

Deeper Understanding of VEGFR2/KDR Intracellular Trafficking Dynamics and their Regulation

The journey of VEGFR2/KDR within the cell following its activation is a highly regulated process that significantly impacts the duration and intensity of its signaling. nih.govnih.gov A more profound understanding of these trafficking dynamics is a key future research direction.

Key research questions to be addressed include:

Regulation of Endocytosis and Recycling: Upon ligand binding, VEGFR2 is internalized into the cell. nih.gov The molecular machinery that governs this endocytosis, as well as the subsequent sorting of the receptor for either degradation or recycling back to the cell surface, requires further investigation. nih.govnih.gov Studies have implicated dynamin-2 and Rab GTPases like Rab5a and Rab7a in this process. nih.govahajournals.org

Role of Post-Translational Modifications: Modifications such as ubiquitination play a critical role in determining the fate of internalized VEGFR2. nih.gov The de-ubiquitinating enzyme USP8 has been shown to regulate VEGFR2 trafficking and signaling. nih.gov Identifying other enzymes involved in these modifications and understanding their regulatory roles is a priority.

Subcellular Signaling Platforms: Evidence suggests that VEGFR2 can continue to signal from intracellular compartments like endosomes. nih.govahajournals.org Characterizing the specific signaling complexes that assemble on these platforms and their unique downstream effects is an important area for future exploration.

Advanced Structural and Biophysical Characterization of the VEGFR2/KDR fragment 1 (614-624) Interaction with its Target

The specific fragment VEGFR2/KDR (614-624) is a region of significant interest for understanding the receptor's function and for designing targeted therapies. Advanced techniques are needed to precisely map its interactions.

Future research in this area will involve:

High-Resolution Structural Studies: Techniques like X-ray crystallography and cryo-electron microscopy will be employed to determine the high-resolution three-dimensional structure of the VEGFR2/KDR fragment 1 (614-624) in complex with its binding partners. This will provide a detailed atomic-level view of the interactions.

Biophysical Interaction Analysis: Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will be used to quantify the binding affinity, kinetics, and thermodynamics of the fragment's interactions. nih.gov This data is crucial for understanding the strength and stability of the binding.

Computational Modeling and Simulation: Molecular dynamics simulations and other computational approaches will be utilized to model the dynamic behavior of the fragment and its interactions over time. This can help to predict the effects of mutations and to guide the design of molecules that can modulate this interaction.

Development of Refined In Vitro and In Vivo Experimental Models for VEGFR2/KDR and Fragment Studies

To accurately study the complex biology of VEGFR2/KDR and the specific role of its fragments, more sophisticated experimental models are required.

Future developments in this area will include:

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for studying the structural and functional properties of VEGFR2/KDR fragment 1 (614-624)?

  • Methodological Answer :

  • Antibody Selection : Use validated antibodies (e.g., Rabbit anti-VEGFR2/KDR polyclonal antibody for ELISA, flow cytometry, and Western blot ; MA5-15556 monoclonal antibody for indirect ELISA and immunofluorescence ).
  • Structural Analysis : Employ X-ray crystallography or nuclear magnetic resonance (NMR) to resolve the fragment's 3D conformation. These methods are critical for identifying binding interfaces and post-translational modifications .
  • Activity Assays : Measure kinase inhibitory activity using in vitro kinase assays (e.g., Table 3 in ).

Q. How can researchers detect and quantify the expression of VEGFR2/KDR fragment 1 (614-624) in human cell lines?

  • Methodological Answer :

  • Flow Cytometry : Use surface-staining protocols with fluorophore-conjugated antibodies (e.g., MA5-15556 for human samples ).
  • ELISA : Optimize sandwich ELISA with antibodies targeting distinct epitopes (e.g., Rabbit polyclonal antibody for capture and MA5-15556 for detection ).
  • Solubilization : Extract membrane-bound fragments using non-ionic detergents (e.g., Triton X-100) to avoid denaturation .

Advanced Research Questions

Q. How should researchers address contradictions in data on VEGFR2/KDR fragment 1 (614-624) binding affinities across studies?

  • Methodological Answer :

  • Cross-Validation : Compare results from orthogonal methods (e.g., surface plasmon resonance [SPR] for kinetic analysis vs. isothermal titration calorimetry [ITC] for thermodynamic profiling ).
  • Experimental Conditions : Standardize buffer pH, ionic strength, and temperature, as these factors significantly impact fragment stability and binding .
  • Antibody Specificity : Validate antibodies against recombinant fragments (e.g., HEK293-expressed extracellular domain ) to rule out cross-reactivity .

Q. What strategies optimize fragment-based drug design (FBDD) targeting VEGFR2/KDR fragment 1 (614-624)?

  • Methodological Answer :

  • Biophysical Screening : Prioritize fragments with weak but specific binding (KD ~ μM range) using SPR or NMR .
  • Computational Docking : Combine virtual screening (e.g., molecular docking with AutoDock Vina) with experimental hits to identify lead compounds .
  • Structure-Activity Relationships (SAR) : Use Table 3 ( ) as a template to correlate fragment modifications with kinase inhibition.

Q. How can researchers characterize the binding kinetics of ligands to VEGFR2/KDR fragment 1 (614-624)?

  • Methodological Answer :

  • SPR Assays : Immobilize the fragment on a CM5 chip and analyze association/dissociation rates in real-time .
  • ITC : Measure enthalpy changes during ligand binding to infer stoichiometry and binding mode .
  • Data Analysis : Use software like Scrubber or OriginLab to fit kinetic models (e.g., 1:1 Langmuir binding) .

Q. What techniques assess the solubility and aggregation propensity of VEGFR2/KDR fragment 1 (614-624) in vitro?

  • Methodological Answer :

  • Dynamic Light Scattering (DLS) : Monitor particle size distribution to detect aggregation .
  • Circular Dichroism (CD) : Evaluate secondary structure stability under varying pH and temperature conditions .

Q. How can computational methods enhance the study of VEGFR2/KDR fragment 1 (614-624)?

  • Methodological Answer :

  • Virtual Screening : Use fragment libraries (e.g., ZINC15) to prioritize compounds for experimental testing .
  • Molecular Dynamics (MD) Simulations : Simulate fragment-ligand interactions over nanosecond timescales to predict binding pathways .

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